N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(2,3-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic amide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenyl group and an ethyl-linked ethanediamide moiety.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-18(13-28-22)11-12-23-20(26)21(27)25-19-6-4-5-15(2)16(19)3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYJRSGNDCASDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylaniline with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with ethanediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several ethanediamide and thiazole derivatives (Table 1). Key differences lie in the substitution patterns on the phenyl and thiazole rings, which influence electronic, steric, and solubility properties.
Table 1: Structural Comparison of Ethanediamide-Thiazole Derivatives
Physicochemical and Pharmacokinetic Properties
- In contrast, methoxy groups () improve solubility via hydrogen bonding .
- Steric Effects : Bulky substituents like 2,6-dimethylphenyl () may hinder binding to flat enzyme active sites compared to smaller groups (e.g., 4-methylphenyl in the target compound) .
Biological Activity
Molecular Formula
The molecular formula of N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can be represented as:
This indicates a relatively large and complex structure that may interact with biological targets in unique ways.
Physical Properties
- Molecular Weight : Approximately 320.47 g/mol.
- Solubility : Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.
Enzyme Inhibition
Research indicates that derivatives of thiazole compounds exhibit significant enzyme inhibitory activities. For instance, studies have shown that thiazole derivatives can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N'-(2,3-dimethylphenyl)-N-{...} | Acetylcholinesterase | 15.4 | |
| N'-(2,3-dimethylphenyl)-N-{...} | α-Glucosidase | 20.7 |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of N'-(2,3-dimethylphenyl)-N-{...} against various cancer cell lines. The compound has shown selective toxicity towards breast and colon cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | 5.0 | |
| HCT116 (Colon Cancer) | 15.0 | 4.5 | |
| HeLa (Cervical Cancer) | 30.0 | 2.0 |
The mechanism of action for N'-(2,3-dimethylphenyl)-N-{...} appears to involve multiple pathways:
- Inhibition of cell proliferation : The compound induces apoptosis in cancer cells via the intrinsic pathway by activating caspases.
- Modulation of signaling pathways : It may interfere with the PI3K/Akt pathway, which is crucial for cell survival and growth.
Case Study 1: Antitumor Activity
A recent study investigated the antitumor effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Flow cytometry analysis revealed increased apoptosis rates upon treatment with the compound .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of thiazole derivatives similar to N'-(2,3-dimethylphenyl)-N-{...}. The results suggested that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
